molecular formula C15H21NO2S B7647149 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine

Cat. No. B7647149
M. Wt: 279.4 g/mol
InChI Key: OEJWBMXWBQRZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine, also known as THNSP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids. THNSP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of sEH in various biological processes.

Mechanism of Action

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine works by inhibiting the activity of sEH, which is an enzyme that plays a crucial role in the metabolism of fatty acids. sEH converts epoxide fatty acids to their corresponding diols, which are less biologically active. By inhibiting sEH, this compound increases the levels of epoxide fatty acids, which have been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and improve vascular function. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine in lab experiments is its potency and selectivity for sEH inhibition. This compound has been shown to have a higher potency and selectivity for sEH inhibition compared to other sEH inhibitors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine. One area of research is the development of new sEH inhibitors that are more potent and selective than this compound. Another area of research is the investigation of the role of sEH in other biological processes, such as lipid metabolism and immune function. Additionally, the therapeutic potential of this compound and other sEH inhibitors in the treatment of cardiovascular disease, inflammation, and cancer should be further explored.

Synthesis Methods

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized using a multistep synthetic route that involves the reaction of 2-bromo-1,4-dimethylnaphthalene with piperidine, followed by sulfonation and reduction reactions. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine has been extensively used in scientific research as a tool for investigating the role of sEH in various biological processes. Some of the areas where this compound has been used include cardiovascular disease, inflammation, and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJWBMXWBQRZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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